N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVUKEKTPTZPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Organic Synthesis
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical transformations, leading to the creation of more complex organic compounds. This capability is crucial for developing new materials and pharmaceuticals.
Biological Applications
The compound has shown promise in biological research, particularly as a potential fluorescent probe due to the light-emitting properties of the benzothiazole moiety. This application is especially relevant in cellular imaging and tracking biological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Studies suggest that it may target essential enzymes involved in bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In a study assessing the anticancer potential of this compound against human colorectal carcinoma cell lines (HCT116), the compound demonstrated significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.85 | HCT116 |
This indicates that the compound's effectiveness exceeds that of standard chemotherapy agents such as 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 1.43 |
| Escherichia coli | 2.65 |
| Bacillus subtilis | 1.27 |
These results highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities, such as anti-cancer and anti-microbial properties.
Benzothiazole sulfonamides: Known for their enzyme inhibitory activity and potential therapeutic applications.
Benzothiazole carboxamides: Investigated for their anti-inflammatory and anti-tubercular properties.
Uniqueness
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 2-position of the benzamide moiety enhances its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.
Biological Activity
N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a compound that belongs to the benzothiazole derivative family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety linked to a methoxybenzamide structure, which contributes to its unique biological properties.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanism involves the disruption of essential biochemical pathways within the bacterium, inhibiting its growth and proliferation. Benzothiazole derivatives are known to interact with specific cellular targets, leading to alterations that inhibit microbial activity .
Anticancer Properties
Research indicates that benzothiazole derivatives have significant anticancer activities. For instance, studies have shown that modifications in the benzothiazole structure can enhance its efficacy against various cancer cell lines. The compound demonstrates selective inhibition of cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. It has been reported to exhibit activity against several cancer types, including lung and breast cancers .
Pharmacological Applications
The pharmacological applications of this compound are extensive:
- Antibacterial : Effective against a range of bacterial strains.
- Antifungal : Demonstrates antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer : Potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of this compound, researchers conducted in vitro assays on various cancer cell lines. The compound was found to significantly reduce cell viability at low micromolar concentrations. Western blot analysis revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as an effective anticancer agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
